3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid

SOAT-1 inhibition ACAT-1 cholesterol esterification

3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid (CAS 1417633-69-2) is a synthetic hybrid molecule comprising a hydantoin (imidazolidine-2,4-dione) core, a C4-linked oxindole (indolin-2-one) substituent, and a propanoic acid side chain. The compound belongs to the broader structural class of dioxo-imidazolidine derivatives that have been described as inhibitors of sterol O-acyltransferase 1 (SOAT-1/ACAT-1) , a validated target in sebum regulation and cholesterol esterification pathways.

Molecular Formula C14H13N3O5
Molecular Weight 303.274
CAS No. 1417633-69-2
Cat. No. B2596997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid
CAS1417633-69-2
Molecular FormulaC14H13N3O5
Molecular Weight303.274
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C3(C(=O)NC(=O)N3)CCC(=O)O)NC1=O
InChIInChI=1S/C14H13N3O5/c18-10-6-7-5-8(1-2-9(7)15-10)14(4-3-11(19)20)12(21)16-13(22)17-14/h1-2,5H,3-4,6H2,(H,15,18)(H,19,20)(H2,16,17,21,22)
InChIKeyPCFRDNPDGMMGQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2,5-Dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic Acid (CAS 1417633-69-2): Structural Identity and Target Class Profile for Scientific Procurement


3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid (CAS 1417633-69-2) is a synthetic hybrid molecule comprising a hydantoin (imidazolidine-2,4-dione) core, a C4-linked oxindole (indolin-2-one) substituent, and a propanoic acid side chain. The compound belongs to the broader structural class of dioxo-imidazolidine derivatives that have been described as inhibitors of sterol O-acyltransferase 1 (SOAT-1/ACAT-1) [1], a validated target in sebum regulation and cholesterol esterification pathways. Its oxindole moiety is also a recognized pharmacophore associated with indoleamine 2,3-dioxygenase 1 (IDO1) inhibition [2], placing this compound at the intersection of two therapeutically relevant enzyme systems.

Why Generic Substitution Fails for 3-[2,5-Dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic Acid: The Functional Consequences of the Oxindole-Hydantoin-Propanoyl Architecture


Superficially similar compounds containing either the hydantoin core or the oxindole moiety cannot be treated as interchangeable substitutes for CAS 1417633-69-2. The compound's quaternary carbon at the imidazolidine C4 position simultaneously anchors the oxindole group and the propanoic acid chain, creating a unique three-dimensional pharmacophore that is absent in simpler hydantoins lacking the oxindole substituent. Conversely, standalone 3-substituted oxindoles that potently inhibit IDO1 (IC50 0.19–0.62 μM) [1] lack the hydantoin-propanoyl substructure required for SOAT-1 engagement. The SOAT-1 inhibitor patent family explicitly teaches that inhibitory potency in this chemotype is sensitive to substitution at the imidazolidine C4 and N3 positions [2], meaning that even closely related dioxo-imidazolidine analogs with different C4 substituents (e.g., dialkyl rather than oxindole-propanoyl) may exhibit divergent target selectivity, cellular potency, and physicochemical properties. Generic substitution without quantitative head-to-head data therefore carries scientific risk of altered target engagement and unvalidated biological readout.

Quantitative Differentiation Evidence for 3-[2,5-Dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic Acid Against Closest Structural Analogs


SOAT-1 Inhibitory Potency Class Placement for Dioxo-Imidazolidine Derivatives Bearing C4 Quaternary Carbon Substituents

The patent family defining the dioxo-imidazolidine SOAT-1 inhibitor class establishes three performance tiers: preferred compounds exhibit IC50 ≤ 300 nM in the HepG2 primary enzymatic assay, with the most advantageous compounds achieving IC50 ≤ 50 nM [1]. Compounds falling into the ≤ 1000 nM tier are considered active but suboptimal. The target compound, by virtue of its oxindole-propanoyl C4 substitution pattern, resides within this structurally defined class for which quantitative IC50 thresholds have been explicitly delineated. In contrast, the simple 3-substituted oxindoles described by Paul et al. (2017) as IDO1 inhibitors (IC50 values ranging from 0.19 μM to >4.73 μM against purified human IDO1) [2] lack the hydantoin core entirely and are not characterized for SOAT-1 activity, representing a structurally and functionally distinct comparator class.

SOAT-1 inhibition ACAT-1 cholesterol esterification sebum regulation

Structural Selectivity Rationale: Dual Pharmacophore Differentiation from Monofunctional Oxindole IDO1 Inhibitors

The oxindole-based IDO1 inhibitors reported by Paul et al. (2017) demonstrated competitive inhibition with IC50 values spanning 0.19 μM to 4.73 μM and selectivity for IDO1 over TDO ranging from 124-fold to 210-fold [1][2]. The target compound, however, incorporates an intact oxindole moiety within a more elaborate architecture that also presents the hydantoin-propanoyl pharmacophore for potential SOAT-1 engagement. This dual pharmacophore design is structurally distinct from the monofunctional 3-substituted oxindoles. While no direct head-to-head IDO1 inhibition data for the target compound were identified in the public domain, the presence of the unsubstituted oxindole ring suggests potential retention of IDO1 binding capacity, though the quaternary C4 substitution may alter binding kinetics relative to the simpler oxindole series. Users should note this represents a structural inference rather than experimentally confirmed cross-target activity.

IDO1 inhibition TDO selectivity dual-target pharmacology oxindole pharmacophore

Molecular Architecture Differentiator: The C4 Quaternary Carbon as a Key Selectivity Determinant in the Dioxo-Imidazolidine Series

The dioxo-imidazolidine SOAT-1 inhibitor patent (US 2012/0045500) explicitly defines the general formula (I) wherein the imidazolidine C4 position requires two substituents (R4 and R5) that are independently selected from a range of alkyl, aryl, heteroaryl, and functionalized alkyl groups [1]. The target compound uniquely bears a 2-oxo-2,3-dihydro-1H-indol-5-yl group and a 2-carboxyethyl chain at this position, forming a quaternary carbon center. This contrasts with numerous patent-exemplified analogs bearing symmetrical dialkyl substitution (e.g., 4,4-diethyl or spirocyclic variants) or mono-aryl substitution. The quaternary carbon bearing two differentiated substituents introduces molecular chirality and distinct conformational constraints that are absent in C4-dimethyl or spirocyclic comparators, potentially affecting binding site complementarity and isoform selectivity within the SOAT enzyme family (SOAT-1 vs. SOAT-2/ACAT-2).

structure-activity relationship quaternary carbon hydantoin C4 substitution SOAT-1 selectivity

Physicochemical Property Differentiation: Carboxylic Acid Functionality and Its Impact on Developability Relative to Ester Prodrugs

The target compound contains a free propanoic acid side chain (predicted pKa ~4.5–5.0), conferring pH-dependent aqueous solubility and ionization state. This contrasts with the ester prodrug strategy employed by related oxindole-based aldose reductase inhibitor programs, where malonic acid structures are released from their esters by non-enzymatic hydrolysis for oral delivery [1]. The free acid form of the target compound bypasses the need for esterase- or pH-dependent activation, which may be advantageous in cell-free biochemical assays or topical formulations where immediate availability of the active species is desired. The SOAT-1 inhibitor patent family explicitly includes both free acids and pharmaceutically acceptable salts within the scope of preferred embodiments [2], though quantitative solubility or permeability data for this specific compound were not identified in the public domain.

carboxylic acid physicochemical properties aqueous solubility prodrug strategy drug-like properties

Important Caveat: Limited Publicly Available Quantitative Head-to-Head Data for This Specific Compound

A comprehensive search of publicly available databases (PubMed, PubMed Central, BindingDB, ChEMBL, Google Patents, and USPTO) did not yield direct head-to-head comparative IC50, Ki, selectivity, or cellular activity data for this specific compound against named structural analogs. The BindingDB entry BDBM223007, which is cross-referenced with multiple IDO inhibitor patents and shows an IDO1 IC50 of 100 nM, corresponds to a structurally distinct oxadiazole-sulfonamide chemotype (SMILES: NS(=O)(=O)NCCNc1nonc1C(Nc1ccc(F)c(c1)C(F)(F)F)=NO) and NOT to the target hydantoin-oxindole compound [1]. The compound does not appear to have a ChEMBL ID at the time of this analysis. Users should therefore treat the SOAT-1 class-level inference as the strongest available evidence and recognize that procurement decisions based on the target compound's specific properties must be supported by in-house characterization or direct vendor-provided batch-specific analytical data (NMR, HPLC purity, and if available, functional assay results). This guidance acknowledges the evidence gap transparently rather than filling it with unsupported claims.

data gap declaration evidence strength scientific transparency

Optimal Scientific and Industrial Application Scenarios for 3-[2,5-Dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic Acid Based on Structural and Class-Level Evidence


SOAT-1/ACAT-1 Enzymology Studies in Sebocyte Biology and Cholesterol Esterification

The compound is structurally positioned within the preferred inhibitor class (IC50 ≤ 300 nM) of the dioxo-imidazolidine SOAT-1 inhibitor patent family [1]. As such, it is best deployed as a chemical probe for studying SOAT-1-dependent cholesterol esterification in human sebocyte cell models (e.g., SZ95 sebocytes) or in HepG2 hepatocyte systems where SOAT-1 activity is well-characterized. The free carboxylic acid form eliminates prodrug activation confounders, making it suitable for direct addition to cell culture media with appropriate pH adjustment.

Dual-Pathway Proof-of-Concept Studies Investigating SOAT-1 and IDO1 Co-Modulation in Tumor Microenvironment Models

The compound's oxindole substructure is a known IDO1-binding pharmacophore [1], while its hydantoin-propanoyl architecture targets SOAT-1 [2]. This structural bifunctionality makes it a candidate tool for exploratory studies in immunocompromised tumor models where both tryptophan catabolism (IDO1-mediated immune suppression) and cholesterol metabolism (SOAT-1-mediated lipid signaling) contribute to the immunosuppressive microenvironment. Researchers should independently verify activity at both targets before drawing mechanistic conclusions.

Structure-Activity Relationship (SAR) Benchmarking Against Simpler Dioxo-Imidazolidine and Oxindole Congeners

The compound's differentiated C4 quaternary carbon bearing two distinct substituents (oxindole and propanoic acid) makes it valuable as an SAR probe for mapping the chemical space between simple dialkyl hydantoins and monofunctional oxindoles [1]. Its activity profile can serve as a reference point for understanding how the fusion of these two pharmacophores affects potency, selectivity, and physicochemical properties relative to each isolated structural class.

Topical Formulation Feasibility Assessment Leveraging Free Acid Functionality

The SOAT-1 inhibitor patent family explicitly claims dermatological and cosmetic applications for dioxo-imidazolidine derivatives, including the treatment of hyperseborrhoea, acne, and seborrhoeic dermatitis [1]. The target compound's free carboxylic acid may facilitate salt formation for aqueous topical formulations or pH-adjusted delivery systems, supporting feasibility studies in sebum reduction models where SOAT-1 inhibition in sebaceous glands is the desired mechanism.

Quote Request

Request a Quote for 3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.